molecular formula C27H38O2Si B14370240 9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol CAS No. 90605-46-2

9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol

Cat. No.: B14370240
CAS No.: 90605-46-2
M. Wt: 422.7 g/mol
InChI Key: DTVKYECVXNWPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl(diphenyl)silyl group and a nonadienol backbone. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride, followed by the formation of the nonadienol backbone through a series of aldol reactions and other carbon-carbon bond-forming reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce saturated alcohols .

Scientific Research Applications

9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol involves its interaction with specific molecular targets and pathways. The tert-butyl(diphenyl)silyl group provides steric protection, allowing selective reactions at other sites on the molecule. This selectivity is crucial for its use in complex organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol is unique due to its specific combination of a nonadienol backbone and a tert-butyl(diphenyl)silyl protecting group. This combination provides both stability and reactivity, making it a valuable intermediate in various synthetic pathways.

Properties

CAS No.

90605-46-2

Molecular Formula

C27H38O2Si

Molecular Weight

422.7 g/mol

IUPAC Name

9-[tert-butyl(diphenyl)silyl]oxy-6-ethylnona-2,4-dien-1-ol

InChI

InChI=1S/C27H38O2Si/c1-5-24(16-9-8-14-22-28)17-15-23-29-30(27(2,3)4,25-18-10-6-11-19-25)26-20-12-7-13-21-26/h6-14,16,18-21,24,28H,5,15,17,22-23H2,1-4H3

InChI Key

DTVKYECVXNWPFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C=CC=CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.